molecular formula C22H24N4OS B8708056 2-Methyl-9-(2-piperidinoehtyl)-3-(2-thenoyl)imidazo[1,2-a]benzimidazole

2-Methyl-9-(2-piperidinoehtyl)-3-(2-thenoyl)imidazo[1,2-a]benzimidazole

Cat. No. B8708056
M. Wt: 392.5 g/mol
InChI Key: GNWBCAJWCKVUGO-UHFFFAOYSA-N
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Patent
US05623073

Procedure details

The bromide obtained in Step A is heated at reflux in 15 ml of acetic anhydride until completely dissolved. Cool and pour into 50 ml of cold water. Neutralise with a solution of sodium carbonate and extract twice with 10 ml of chloroform each time. Combine the organic phases, pass over a column of alumina and evaporate. Recrystallise the residue from ethyl acetate.
Name
bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br-].[NH2:2][C:3]1[N:4]([CH2:20][C:21](=[O:27])[C:22]2[S:26][CH:25]=[CH:24][CH:23]=2)[C:5]2[CH:19]=[CH:18][CH:17]=[CH:16][C:6]=2[N+:7]=1[CH2:8][CH2:9][N:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.O.[C:29](OC(=O)C)(=O)[CH3:30]>>[CH3:29][C:30]1[N:2]=[C:3]2[N:4]([C:20]=1[C:21](=[O:27])[C:22]1[S:26][CH:25]=[CH:24][CH:23]=1)[C:5]1[CH:19]=[CH:18][CH:17]=[CH:16][C:6]=1[N:7]2[CH2:8][CH2:9][N:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1 |f:0.1|

Inputs

Step One
Name
bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].NC=1N(C2=C([N+]1CCN1CCCCC1)C=CC=C2)CC(C2=CC=CS2)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
until completely dissolved
TEMPERATURE
Type
TEMPERATURE
Details
Cool
EXTRACTION
Type
EXTRACTION
Details
Neutralise with a solution of sodium carbonate and extract twice with 10 ml of chloroform each time
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
Recrystallise the residue from ethyl acetate

Outcomes

Product
Name
Type
Smiles
CC=1N=C2N(C3=C(N2C1C(C1=CC=CS1)=O)C=CC=C3)CCN3CCCCC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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